(R)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC13539763
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15ClFNO |
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Molecular Weight | 231.69 g/mol |
IUPAC Name | (3R)-3-[(2-fluorophenyl)methoxy]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H/t10-;/m1./s1 |
Standard InChI Key | UBUSCQJWXFTMQJ-HNCPQSOCSA-N |
Isomeric SMILES | C1CNC[C@@H]1OCC2=CC=CC=C2F.Cl |
SMILES | C1CNCC1OCC2=CC=CC=C2F.Cl |
Canonical SMILES | C1CNCC1OCC2=CC=CC=C2F.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of (R)-3-(2-fluoro-benzyloxy)-pyrrolidine hydrochloride is C₁₁H₁₃ClFNO₂, with a molecular weight of 261.68 g/mol. The pyrrolidine ring adopts a puckered conformation, with the (R)-configuration at the 3-position dictating the spatial orientation of the 2-fluoro-benzyloxy group. This stereochemical arrangement is critical for molecular interactions in biological systems, as evidenced by studies on analogous pyrrolidine derivatives. For instance, cis-3,4-diphenylpyrrolidine scaffolds have demonstrated enhanced binding affinities to nuclear receptors like RORγt due to optimal spatial positioning of aromatic groups .
The 2-fluoro substituent on the benzyloxy moiety introduces electron-withdrawing effects, influencing the compound’s electronic distribution and potential hydrogen-bonding capabilities. Such modifications are common in drug design to modulate pharmacokinetic properties, as seen in fluorinated analogs of pyrrolidine-based GlyT1 inhibitors .
Synthesis and Manufacturing Considerations
While no explicit synthesis route for (R)-3-(2-fluoro-benzyloxy)-pyrrolidine hydrochloride is documented in the provided sources, its preparation can be inferred from analogous pyrrolidine derivatives. A plausible synthetic pathway involves:
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Pyrrolidine Functionalization: Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction, using 2-fluoro-benzyl alcohol and a pyrrolidine precursor.
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Stereochemical Control: Resolution of racemic mixtures using chiral auxiliaries or asymmetric catalysis to isolate the (R)-enantiomer. Techniques such as chiral HPLC or enzymatic resolution may be employed .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and bioavailability .
Key challenges include ensuring regioselectivity at the 3-position and maintaining stereochemical integrity during functionalization. Patent literature on pyrrolidine compounds highlights the use of tert-butyloxycarbonyl (Boc) protecting groups to prevent undesired side reactions during synthesis .
Physicochemical Properties
Based on structurally related compounds, the following properties are anticipated:
The hydrochloride salt form enhances aqueous solubility, a feature critical for oral bioavailability. Similar pyrrolidine hydrochlorides, such as 3-(trifluoroacetamido)pyrrolidine hydrochloride, exhibit melting points near 235°C and boiling points exceeding 240°C .
Pharmacological and Biological Applications
Pyrrolidine derivatives are renowned for their versatility in drug discovery. Although direct data on (R)-3-(2-fluoro-benzyloxy)-pyrrolidine hydrochloride is absent, its structural features suggest potential applications:
Central Nervous System (CNS) Targets
Fluorinated pyrrolidines often target neurotransmitter transporters. For example, GlyT1 inhibitors with 3-aryloxy-pyrrolidine scaffolds demonstrate nanomolar potency and improved blood-brain barrier permeability . The 2-fluoro-benzyloxy group may similarly engage in π-π interactions with aromatic residues in CNS proteins.
Anti-Inflammatory and Immunomodulatory Effects
Cis-3,4-diphenylpyrrolidines have shown efficacy as RORγt inverse agonists, mitigating autoimmune responses . The (R)-configuration and fluorinated aromatic group in the subject compound could similarly modulate nuclear receptor activity, though empirical validation is required.
Antimicrobial Activity
Spiropyrrolidine derivatives exhibit antibacterial effects via inhibition of enzymes like glucosamine-6-phosphate synthase . The 2-fluoro-benzyloxy moiety may enhance target binding through hydrophobic and electrostatic interactions.
Future Directions and Research Opportunities
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Stereochemical Optimization: Comparative studies of (R) vs. (S)-enantiomers to elucidate configuration-dependent bioactivity.
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Target Identification: High-throughput screening against disease-relevant targets (e.g., kinases, GPCRs).
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Formulation Development: Exploration of prodrug strategies or co-crystals to enhance pharmacokinetic profiles.
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